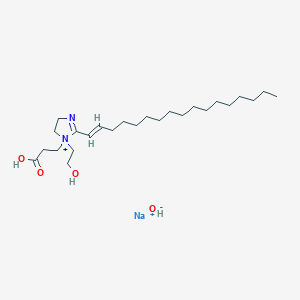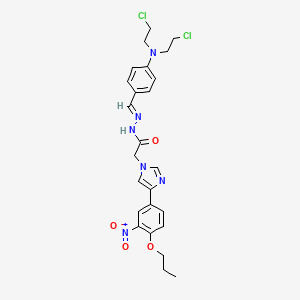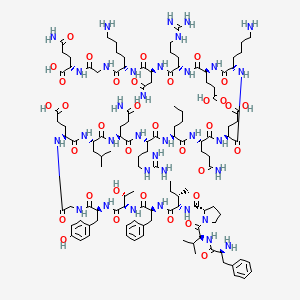![molecular formula C19H26N2O7S B12714578 (E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one CAS No. 91375-99-4](/img/structure/B12714578.png)
(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including an enedioic acid, a hydroxy group, an amino group, and a benzothiazinone moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the enedioic acid: This can be achieved through the oxidation of but-2-ene using strong oxidizing agents such as potassium permanganate or ozone.
Synthesis of the benzothiazinone moiety: This involves the cyclization of appropriate thiourea derivatives with ortho-haloanilines under basic conditions.
Coupling of the hydroxy and amino groups: This step requires the use of protecting groups to prevent unwanted side reactions. The hydroxy group can be introduced via nucleophilic substitution, while the amino group can be added through reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce reaction times and improve selectivity.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The enedioic acid moiety can be further oxidized to form more complex carboxylic acids.
Reduction: The benzothiazinone ring can be reduced to form dihydrobenzothiazinones.
Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions to form ethers and amides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of dihydrobenzothiazinones.
Substitution: Formation of ethers and amides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The hydroxy and amino groups play a crucial role in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules.
類似化合物との比較
Similar Compounds
But-2-enedioic acid derivatives: Compounds with similar enedioic acid moieties.
Benzothiazinone derivatives: Compounds with similar benzothiazinone rings.
Hydroxy and amino group-containing compounds: Molecules with similar functional groups.
Uniqueness
(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity
特性
CAS番号 |
91375-99-4 |
|---|---|
分子式 |
C19H26N2O7S |
分子量 |
426.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H22N2O3S.C4H4O4/c1-10(2)6-16-7-11(18)8-20-13-5-3-4-12-15(13)21-9-14(19)17-12;5-3(6)1-2-4(7)8/h3-5,10-11,16,18H,6-9H2,1-2H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
NZHBVMKOJSUTEB-WLHGVMLRSA-N |
異性体SMILES |
CC(C)CNCC(COC1=CC=CC2=C1SCC(=O)N2)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(C)CNCC(COC1=CC=CC2=C1SCC(=O)N2)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


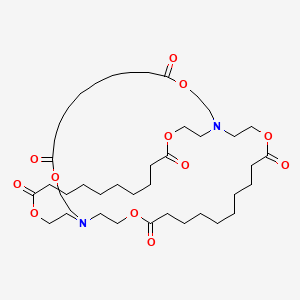
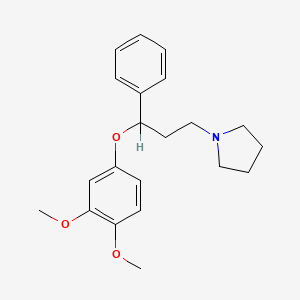
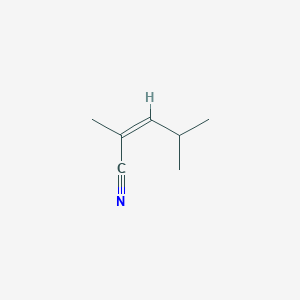
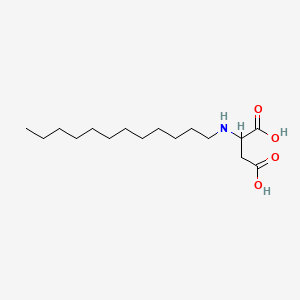

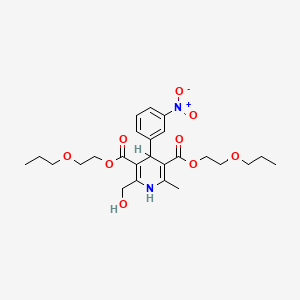

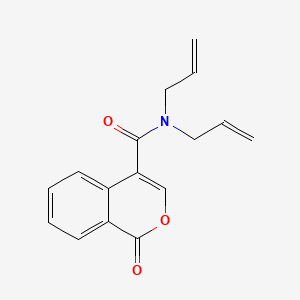
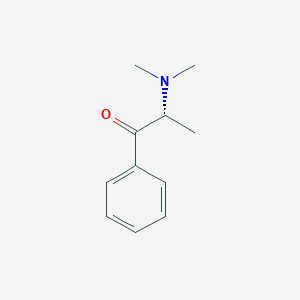
![4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid](/img/structure/B12714551.png)
